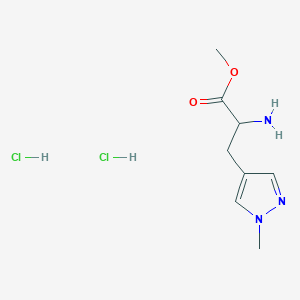

methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-3-(1-methylpyrazol-4-yl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(4-10-11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFBDIHGUNXOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(C(=O)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride typically involves the reaction of methyl acrylate with 1-methylpyrazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (S)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride

- Molecular Formula : C7H11N3O2·2ClH

- Molecular Weight : 169.18 g/mol

- Purity : Typically ≥ 95%

The compound's structure includes an amino group and a methyl ester, which enhance its biological activity and chemical reactivity.

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique pyrazole structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution.

- Buffering Agent : It acts as a non-ionic organic buffering agent, particularly useful in cell cultures that require stable pH conditions (6 to 8.5) for optimal biological activity.

Biology

- Biochemical Probes : The compound is being investigated as a biochemical probe for enzyme studies, particularly focusing on its interactions with metalloproteinases such as meprin α and β, which are implicated in cancer and cardiovascular diseases.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, providing cellular protection against oxidative stress related to chronic diseases.

Medicine

- Pharmaceutical Development : Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride is being explored for its potential as a precursor in drug synthesis, particularly targeting antileishmanial properties and other therapeutic applications .

- Inhibition of Enzymes : The compound has shown efficacy in inhibiting specific enzymes linked to disease processes, making it a candidate for therapeutic development against conditions such as inflammation and tumor progression.

Industry

- Agrochemicals : It is utilized in the development of agrochemicals and dyes due to its chemical stability and reactivity .

Case Study 1: Enzyme Inhibition

Recent research highlighted the role of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride as a potent inhibitor of meprin enzymes. In vitro studies demonstrated that the compound could significantly reduce enzyme activity associated with pro-migratory processes in cancer cells, suggesting its potential use in cancer therapeutics.

Case Study 2: Antioxidant Activity

A study investigating the antioxidant properties of pyrazole derivatives found that methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride exhibited significant protective effects against oxidative damage in cellular models. This property could be beneficial for developing treatments aimed at oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Insights

Heterocyclic Ring Effects

- Pyrazole vs. Imidazole: The target compound’s pyrazole ring (two adjacent nitrogen atoms) exhibits distinct electronic and hydrogen-bonding properties compared to imidazole analogs (non-adjacent nitrogens). Imidazole derivatives, such as (S)-methyl 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride (CAS: 4216-91-5), are more polar due to the imidazole’s ability to form stronger hydrogen bonds, mimicking biological systems (e.g., histidine residues) .

Ester Group Variations

Salt Form and Solubility

- Dihydrochloride salts, as seen in the target compound and its imidazole analog, enhance water solubility compared to free bases, critical for intravenous formulations. However, increased hygroscopicity may necessitate stringent storage conditions .

Biological Activity

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride, also known as (S)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological activity, structure-activity relationships, and relevant case studies associated with this compound.

- IUPAC Name : (S)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride

- CAS Number : 1344937-42-3

- Molecular Formula : C7H11N3O2·2ClH

- Molecular Weight : 169.18 g/mol

- Purity : Typically ≥ 95% .

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride exhibits its biological effects primarily through the inhibition of specific metalloproteinases, particularly meprin α and β. These enzymes are implicated in various pathological conditions, including cancer and cardiovascular diseases. The compound's ability to selectively inhibit these targets is crucial for its potential therapeutic applications .

1. Inhibition of Meprin Enzymes

Recent studies have highlighted the compound's role as a potent inhibitor of meprin α and β. Meprin α has been associated with pro-migratory processes in cancer, while meprin β plays a role in Alzheimer’s disease progression. The inhibition of these enzymes can potentially mitigate disease processes related to inflammation and tumor progression .

2. Antioxidant Properties

Preliminary investigations suggest that pyrazole derivatives, including methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride, may exhibit antioxidant properties. This activity is significant in protecting cells from oxidative stress, which is a contributing factor in many chronic diseases .

3. Neuroprotective Effects

The compound has shown promise in neuroprotective studies, particularly in models of neurodegeneration. Its ability to modulate nitric oxide synthase (NOS) activity suggests potential benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride allows for various modifications that can enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Hydroxamic acid moiety | Increases selectivity for meprin inhibition |

| Substituents at positions 3 and 5 | Modulate inhibitory activity against meprin α and β |

| Acidic functional groups | Enhance binding affinity to active sites of metalloproteinases |

These modifications are critical for optimizing the compound's efficacy and specificity as a therapeutic agent .

Study on Cancer Cell Migration

A study investigated the impact of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride on colorectal cancer cell lines. The results indicated that treatment with the compound significantly reduced cell migration, implicating its potential use as an anti-metastatic agent by inhibiting meprin α activity .

Neuroprotection in Animal Models

In vivo studies demonstrated that the administration of this compound led to reduced neuronal damage in models of Alzheimer's disease. The mechanism was linked to decreased levels of neurotoxic amyloid peptides through the inhibition of meprin β, showcasing its potential as a neuroprotective agent .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride?

A common approach involves multi-step organic synthesis with careful optimization of reaction conditions. For example, a reflux procedure with methanol as the solvent (16–18 hours at elevated temperatures) can facilitate coupling reactions, followed by purification via recrystallization (ethanol) or solvent extraction (dichloromethane) . Key steps include:

- Reagent stoichiometry : Maintain a 1:2 molar ratio of precursor to aryl aldehyde phenylhydrazone to ensure complete conversion.

- Workup : Remove inorganic salts by filtration, concentrate the filtrate, and use anhydrous Na₂SO₄ for drying organic layers.

- Recrystallization : Optimize solvent polarity (e.g., ethanol vs. methanol) to enhance crystal purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use orthogonal analytical techniques:

- NMR spectroscopy : Confirm the presence of the pyrazole ring protons (δ 7.5–8.0 ppm) and methyl ester groups (δ 3.6–3.8 ppm).

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass spectrometry (ESI-MS) : Verify the molecular ion peak [M+H]⁺ corresponding to the molecular formula.

Cross-validate results with elemental analysis (C, H, N) to resolve discrepancies between techniques .

Q. What solvent systems are optimal for improving the compound’s solubility in biological assays?

Test solubility in polar aprotic solvents (e.g., DMSO for stock solutions) and aqueous buffers (pH 4–7). If precipitation occurs, consider:

- Sonication : 10–15 minutes to disperse aggregates.

- Co-solvents : Add ≤5% v/v ethanol or PEG-400 to enhance aqueous solubility.

Avoid chlorinated solvents (e.g., dichloromethane) for in vitro studies due to cytotoxicity .

Advanced Research Questions

Q. How can computational methods accelerate reaction pathway optimization for this compound?

Leverage quantum chemical calculations (e.g., DFT) to model transition states and intermediate stability. For example:

- Reaction path search : Identify low-energy pathways for pyrazole ring formation using software like Gaussian or ORCA.

- Solvent effects : Simulate solvation free energies in methanol or ethanol to predict recrystallization efficiency.

Integrate computational data with experimental feedback loops to prioritize high-yield conditions, reducing trial-and-error experimentation .

Q. How should researchers design experiments to resolve contradictory spectral data (e.g., NMR vs. MS)?

Adopt a systematic validation protocol:

Replicate experiments : Ensure synthetic consistency across batches.

Orthogonal techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect impurities.

Spiking experiments : Add a known standard to confirm retention times in HPLC.

High-resolution MS : Resolve isotopic patterns to distinguish between isobaric species .

Q. What statistical design-of-experiments (DoE) strategies are effective for optimizing reaction yields?

Apply fractional factorial designs to screen critical variables (temperature, catalyst loading, solvent ratio). For example:

- Central Composite Design : Test 3–5 factors (e.g., reflux time, reagent equivalents) across 15–20 runs.

- Response surface methodology : Model nonlinear relationships between variables and yield.

Prioritize factors with Pareto charts, reducing experimental iterations by 40–60% compared to one-factor-at-a-time approaches .

Q. How can researchers address instability of the dihydrochloride salt during long-term storage?

Conduct accelerated stability studies:

- Conditions : Store samples at 25°C/60% RH, 40°C/75% RH for 1–3 months.

- Analytical monitoring : Track degradation via HPLC (new peaks) and Karl Fischer titration (moisture uptake).

Use desiccants (silica gel) and amber glass vials to minimize hydrolysis. For hygroscopic batches, consider lyophilization .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.